4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C11H9ClN2OS. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The compound “4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are often used in medicinal chemistry due to their bioactive properties .
Mode of Action
They can act as enzyme inhibitors, receptor agonists or antagonists, or ion channel modulators .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Thiazole derivatives are generally well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, which can result in various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-methylphenylamine with 4-chloro-1,3-thiazole-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde include:
- 4-Chloro-2-methylaniline
- 2-Amino-5-chlorotoluene
- 4-Chloro-o-toluidine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a thiazole ring with a chloro and methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-(2-methylanilino)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-4-2-3-5-8(7)13-11-14-10(12)9(6-15)16-11/h2-6H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOUKJGAULDWAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=C(S2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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